molecular formula C9H10BNO2 B1628926 (1-methyl-1H-indol-6-yl)boronic acid CAS No. 346585-03-3

(1-methyl-1H-indol-6-yl)boronic acid

Número de catálogo B1628926
Número CAS: 346585-03-3
Peso molecular: 174.99 g/mol
Clave InChI: JFLPMVAGELUJLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-methyl-1H-indol-6-yl)boronic acid, also known as MIBA, is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. MIBA has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases.

Aplicaciones Científicas De Investigación

(1-methyl-1H-indol-6-yl)boronic acid has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. Research has shown that (1-methyl-1H-indol-6-yl)boronic acid has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. (1-methyl-1H-indol-6-yl)boronic acid has also been found to have anti-inflammatory and antibacterial properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases and infections.

Mecanismo De Acción

The mechanism of action of (1-methyl-1H-indol-6-yl)boronic acid is not yet fully understood, but research suggests that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. (1-methyl-1H-indol-6-yl)boronic acid has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects
(1-methyl-1H-indol-6-yl)boronic acid has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the modulation of immune response. (1-methyl-1H-indol-6-yl)boronic acid has also been found to have anti-inflammatory and antibacterial properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases and infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (1-methyl-1H-indol-6-yl)boronic acid in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, (1-methyl-1H-indol-6-yl)boronic acid is a complex molecule that requires careful attention to reaction conditions and purification methods to ensure high yield and purity. Additionally, (1-methyl-1H-indol-6-yl)boronic acid is relatively expensive compared to other boronic acid derivatives, which may limit its use in some research settings.

Direcciones Futuras

There are many potential future directions for research on (1-methyl-1H-indol-6-yl)boronic acid, including the development of new drugs for the treatment of cancer and other diseases, the investigation of its mechanism of action, and the exploration of its potential applications in other areas of medicine and biology. Some possible future directions include the development of new synthetic methods for (1-methyl-1H-indol-6-yl)boronic acid, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, (1-methyl-1H-indol-6-yl)boronic acid, or (1-methyl-1H-indol-6-yl)boronic acid, is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. (1-methyl-1H-indol-6-yl)boronic acid has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. Research has shown that (1-methyl-1H-indol-6-yl)boronic acid has potent anticancer activity against a variety of cancer cell lines, as well as anti-inflammatory and antibacterial properties. While there are some limitations to using (1-methyl-1H-indol-6-yl)boronic acid in lab experiments, there are many potential future directions for research on this promising molecule.

Propiedades

IUPAC Name

(1-methylindol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLPMVAGELUJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617207
Record name (1-Methyl-1H-indol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-indol-6-yl)boronic acid

CAS RN

346585-03-3
Record name (1-Methyl-1H-indol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of indole-6-boronic acid (0.100 g, 0.615 mmol), sodium hydride (0.07 g, 20 mmol) and THF (5 mL, 60 mmol) was stirred at rt for 20 min. then methyl iodide (100 uL, 20 mmol) was added and the mixture was allowed ro stir at rt for 3 hours. The reaction was quenched with sat. NH4Cl solution, washed with brine and dried over Na2SO4, then the solvent was removed in vacuo. The crude product was purified by chromatography over silica gel eluting with 1:9 EtOAc/hexane and 1% MeOH, yielding the desired product. 1H NMR (400 MHz, CDCl3) δ ppm 3.99 (s, 3H), 6.58 (m, 1H). 7.23 (m, 1H), 7.81 (m, 1H), 8.08 (m, IH) and 8.34 (m, 1H). MS (ES+): m/z 176.15 [MH+].
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of n-butyllithium in hexane (1.6 M, 1.7 mL, 27.2 mmol) was added to 6-bromo-1-methyl indole (5.0 g, 23.8 mmol) in dry THF (100 mL) at −78° C. over 30 min. After 30 min, trimethylborate (2.93 g, 28.2 mmol) in dry THF (25 mL) was added. Stirring was continued at −78° C. for 30 min. Methanol (12.5 mL) and water (12.5 mL) were added, and the mixture was stirred at room temperature for 3 h. It was diluted with ether (100 mL), and washed with sulfuric acid (1 N, 2×100 mL) and water (2×100 mL). The aqueous layer was back extracted with ether (2 ×100 mL). The combined organic extracts were dried (MgSO4), filtered over a pad of silica gel and the pad was washed with ether (100 mL). The filtrate was concentrated and the crude product was chromatographed over silica gel with 10% to 25% ethyl acetate/hexanes to give 1-methyl-1H-indol-6-yl-boronic acid (2.6 g, 62.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Four
Quantity
12.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-indol-6-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-indol-6-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(1-methyl-1H-indol-6-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(1-methyl-1H-indol-6-yl)boronic acid
Reactant of Route 5
(1-methyl-1H-indol-6-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(1-methyl-1H-indol-6-yl)boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.